molecular formula C8H12O3 B1596695 4,4-Diethoxybut-2-ynal CAS No. 74149-25-0

4,4-Diethoxybut-2-ynal

Cat. No.: B1596695
CAS No.: 74149-25-0
M. Wt: 156.18 g/mol
InChI Key: BZORVIUSVBCDQY-UHFFFAOYSA-N
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Description

4,4-Diethoxybut-2-ynal is an organic compound with the molecular formula C8H12O3. It is characterized by the presence of two ethoxy groups attached to a butynal backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Diethoxybut-2-ynal can be synthesized through various methods. One common synthetic route involves the reaction of ethylenetrithiocarbonate with this compound in the presence of xylene under a nitrogen atmosphere. The reaction mixture is heated to reflux at 156°C for 10 hours. After evaporation, filtration, and recrystallization, the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxybut-2-ynal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Diethoxybut-2-ynal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-diethoxybut-2-ynal involves its reactivity with various molecular targets. The ethoxy groups and the butynal backbone allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions enable it to interact with different molecular pathways and targets, leading to the formation of diverse products .

Comparison with Similar Compounds

Uniqueness: 4,4-Diethoxybut-2-ynal is unique due to its specific structure, which includes two ethoxy groups and a butynal backbone. This structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

4,4-diethoxybut-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-10-8(11-4-2)6-5-7-9/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORVIUSVBCDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369141
Record name 4,4-Diethoxybut-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74149-25-0
Record name 4,4-Diethoxybut-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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